molecular formula C22H22N2O2S B15181548 Benzeneacetamide, N-(4-((3,5-dimethylphenyl)thio)-1,2-dihydro-5-methyl-2-oxo-3-pyridinyl)- CAS No. 172470-02-9

Benzeneacetamide, N-(4-((3,5-dimethylphenyl)thio)-1,2-dihydro-5-methyl-2-oxo-3-pyridinyl)-

Cat. No.: B15181548
CAS No.: 172470-02-9
M. Wt: 378.5 g/mol
InChI Key: RICRLAMHMKSDTK-UHFFFAOYSA-N
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Description

Benzeneacetamide, N-(4-((3,5-dimethylphenyl)thio)-1,2-dihydro-5-methyl-2-oxo-3-pyridinyl)- is a complex organic compound with a unique structure that includes a benzene ring, an acetamide group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetamide, N-(4-((3,5-dimethylphenyl)thio)-1,2-dihydro-5-methyl-2-oxo-3-pyridinyl)- typically involves multiple steps. One common method includes the reaction of N-(3,5-dimethylphenyl)thiourea with ethyl acetoacetate under acidic conditions to form the intermediate product. This intermediate is then cyclized to form the desired compound. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetamide, N-(4-((3,5-dimethylphenyl)thio)-1,2-dihydro-5-methyl-2-oxo-3-pyridinyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Benzeneacetamide, N-(4-((3,5-dimethylphenyl)thio)-1,2-dihydro-5-methyl-2-oxo-3-pyridinyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Benzeneacetamide, N-(4-((3,5-dimethylphenyl)thio)-1,2-dihydro-5-methyl-2-oxo-3-pyridinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
  • N-(4-mercapto-3,5-dimethylphenyl)-2-methylbenzeneacetamide

Uniqueness

Benzeneacetamide, N-(4-((3,5-dimethylphenyl)thio)-1,2-dihydro-5-methyl-2-oxo-3-pyridinyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

172470-02-9

Molecular Formula

C22H22N2O2S

Molecular Weight

378.5 g/mol

IUPAC Name

N-[4-(3,5-dimethylphenyl)sulfanyl-5-methyl-2-oxo-1H-pyridin-3-yl]-2-phenylacetamide

InChI

InChI=1S/C22H22N2O2S/c1-14-9-15(2)11-18(10-14)27-21-16(3)13-23-22(26)20(21)24-19(25)12-17-7-5-4-6-8-17/h4-11,13H,12H2,1-3H3,(H,23,26)(H,24,25)

InChI Key

RICRLAMHMKSDTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)SC2=C(C(=O)NC=C2C)NC(=O)CC3=CC=CC=C3)C

Origin of Product

United States

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